molecular formula C11H15N5 B13284755 N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine

Cat. No.: B13284755
M. Wt: 217.27 g/mol
InChI Key: LNJFCXRCZXDULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a chemical compound based on the imidazo[1,2-b]pyridazine scaffold, a structure recognized as a privileged motif in medicinal chemistry for developing potent kinase inhibitors . This scaffold is notable for its ability to bind to the hinge region of kinase enzymes, while substitutions at various positions, including the 6-position amine, are critical for modulating selectivity and potency against specific biological targets . Compounds featuring the imidazo[1,2-b]pyridazine core have demonstrated significant research value in antiparasitic and anticancer applications. For instance, structure-guided design of imidazopyridazine-based inhibitors has yielded high-affinity molecules against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a novel target for malaria treatment, resulting in compounds with low nanomolar enzyme inhibitory activity and potent antiparasite efficacy in vitro . Furthermore, recent studies have identified 6-substituted imidazo[1,2-b]pyridazines as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a serine/threonine kinase implicated in cell survival and proliferation . These inhibitors have shown promising activity in the nanomolar range against multiple myeloma cell lines, highlighting the scaffold's potential as a starting point for targeted cancer therapeutics . The inclusion of amine-based side chains, such as a pyrrolidine, is a common strategy to optimize the drug-like properties and binding interactions of these molecules . This product is intended for research purposes as a chemical building block or as a reference compound for investigating kinase inhibition and developing novel therapeutic agents for parasitic diseases and oncology. It is supplied For Research Use Only. Not for human consumption.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-methyl-N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C11H15N5/c1-8-7-16-11(13-8)3-2-10(15-16)14-9-4-5-12-6-9/h2-3,7,9,12H,4-6H2,1H3,(H,14,15)

InChI Key

LNJFCXRCZXDULY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)NC3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazo[1,2-b]pyridazin-6-amine
  • 3-(1H-indol-6-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine
  • N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-b]pyridazin-6-amine

Uniqueness

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its imidazo[1,2-b]pyridazine core is known for its stability and versatility, making it a valuable scaffold in various applications .

Biological Activity

N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a complex arrangement of nitrogen-containing heterocycles, specifically an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety. Its molecular formula is C11H15N5C_{11}H_{15}N_{5} with a molecular weight of 217.27 g/mol . The compound's structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Inhibition of TAK1 : One of the primary biological activities of this compound is its role as an inhibitor of transforming growth factor-beta activated kinase 1 (TAK1). TAK1 is crucial for regulating cell growth and apoptosis, and its dysregulation is often associated with cancer progression. By inhibiting TAK1, this compound may offer therapeutic benefits in cancer treatment by restoring normal apoptotic pathways.

Binding Interactions : Docking studies have shown that this compound can effectively bind to various proteins involved in cell signaling pathways. These interactions are essential for understanding how this compound influences cellular processes and its potential therapeutic effects.

Biological Activities and Therapeutic Applications

The compound has been implicated in several biological activities:

  • Cancer Therapy : Due to its TAK1 inhibition, it shows promise in treating cancers where TAK1 is overactive.
  • Neuroprotection : Related compounds have been studied for their neuroprotective effects, particularly concerning conditions like Alzheimer's disease. For instance, derivatives similar to this compound have demonstrated efficacy in inhibiting neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and neurodegenerative processes .

Study on nSMase2 Inhibition

A study identified a related compound as a potent inhibitor of nSMase2 with favorable pharmacokinetic properties. This compound demonstrated significant inhibition of exosome release in vivo, suggesting that similar mechanisms may be applicable to this compound and its derivatives in neurodegenerative disease models .

Structure–Activity Relationship (SAR)

Extensive SAR studies have been conducted on analogues of this compound. These studies reveal that modifications to the pyrrolidine ring or the imidazo[1,2-b]pyridazine moiety can significantly impact biological activity. For example, compounds with specific substitutions showed enhanced potency against nSMase2 compared to their parent structures .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-b]pyridazineContains chlorine substituentPotential anti-cancer activity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateFeatures an ester groupModulated signaling pathways
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acidContains a carboxylic acid groupAntimicrobial properties

This compound stands out due to its unique combination of structural features that enhance its therapeutic potential compared to similar compounds.

Q & A

Q. Q1: What are the key steps and challenges in synthesizing N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Formation: Construct the imidazo[1,2-b]pyridazine ring via condensation of pyridazine precursors with ketones or aldehydes under microwave-assisted conditions (e.g., 80–120°C, DMF solvent) .

Substitution: Introduce the 2-methyl group via nucleophilic substitution using methyl iodide or methyl bromide in polar aprotic solvents (e.g., DMF, DMSO) .

Amine Coupling: Attach pyrrolidin-3-amine via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
Challenges: Low yields in substitution steps due to steric hindrance; optimize using high-pressure reactors or alternative catalysts (e.g., Ni-based systems). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Structural Characterization

Q. Q2: Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C2, pyrrolidine at C6). Look for characteristic shifts: imidazo[1,2-b]pyridazine protons at δ 7.5–8.5 ppm .
  • HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄N₆: 231.1356) .
  • X-ray Crystallography: Use ORTEP-III for crystal structure determination if single crystals are obtained via slow evaporation in EtOAc/hexane .

Reaction Optimization

Q. Q3: How can researchers address low yields in halogenation or coupling reactions involving this compound?

Methodological Answer:

  • Solvent Optimization: Switch to DMA or THF for better solubility of bulky intermediates .
  • Catalyst Screening: Test PdCl₂(dppf) or PEPPSI-IPr for improved coupling efficiency .
  • Temperature Control: Perform reactions under microwave irradiation (e.g., 150°C, 30 min) to accelerate kinetics .
  • Workup Strategies: Use SPE cartridges (e.g., silica gel) for rapid purification of sensitive intermediates .

Advanced SAR Studies

Q. Q4: What strategies are effective for structure-activity relationship (SAR) studies to enhance kinase inhibition?

Methodological Answer:

  • Substituent Variation: Replace the 2-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate binding affinity. Synthesize analogs via Suzuki-Miyaura coupling .
  • Scaffold Hopping: Fuse additional rings (e.g., triazolo) to the imidazo[1,2-b]pyridazine core to explore new binding pockets .
  • Biological Assays: Screen analogs against kinase panels (e.g., DYRK1A, Fyn) using ADP-Glo™ assays. Prioritize compounds with IC₅₀ < 100 nM .

Biological Activity and Mechanisms

Q. Q5: What preclinical models are suitable for evaluating the antineoplastic potential of this compound?

Methodological Answer:

  • In Vitro: Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Include controls for off-target effects (e.g., HEK293 normal cells) .
  • Mechanistic Studies: Perform Western blotting to assess phosphorylation inhibition of downstream targets (e.g., STAT3, ERK1/2) .
  • In Vivo: Use xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg (oral or IP). Monitor tumor volume and body weight biweekly .

Data Contradictions

Q. Q6: How should researchers resolve discrepancies in reported bioactivity data across similar imidazo[1,2-b]pyridazine derivatives?

Methodological Answer:

  • Assay Standardization: Ensure consistent ATP concentrations (e.g., 1 mM) in kinase assays to avoid false negatives .
  • Meta-Analysis: Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers or batch effects .
  • Orthogonal Validation: Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .

Analytical Purity

Q. Q7: What methods ensure high purity (>95%) of the compound for in vivo studies?

Methodological Answer:

  • Chromatography: Use preparative HPLC with a Phenomenex Luna® C18 column (gradient: 5–95% MeOH in H₂O + 0.1% TFA) .
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to remove polar impurities .
  • LC-MS Monitoring: Track degradation products (e.g., hydrolyzed amides) using a QTOF mass spectrometer .

Solubility Challenges

Q. Q8: How can researchers improve aqueous solubility for pharmacokinetic studies?

Methodological Answer:

  • Salt Formation: React with HCl or citric acid to generate water-soluble salts .
  • Co-Solvents: Use 10% DMSO/PEG-400 in saline for IV formulations .
  • Prodrug Design: Introduce phosphate esters at the pyrrolidine amine for enhanced bioavailability .

Safety Profiling

Q. Q9: What in vitro assays are critical for early toxicity assessment?

Methodological Answer:

  • hERG Inhibition: Use patch-clamp assays to assess cardiac risk (IC₅₀ > 10 μM preferred) .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Ames Test: Evaluate mutagenicity in TA98 and TA100 bacterial strains .

Computational Modeling

Q. Q10: How can molecular docking guide target identification for this compound?

Methodological Answer:

  • Protein Preparation: Retrieve kinase structures (e.g., PDB: 4XTL for DYRK1A) and optimize protonation states with MOE .
  • Docking Protocols: Use Glide SP mode with OPLS4 force field. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu239 in DYRK1A) .
  • MD Simulations: Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.